Cas no 1805437-83-5 (3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine)

3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine
-
- インチ: 1S/C7H4Br2F2N2O2/c8-1-3-2-12-7(13(14)15)5(9)4(3)6(10)11/h2,6H,1H2
- InChIKey: JBIFSGJCORWPRM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([N+](=O)[O-])N=CC(CBr)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 58.7
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058651-1g |
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine |
1805437-83-5 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
9. Book reviews
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridineに関する追加情報
Professional Introduction to 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine (CAS No. 1805437-83-5)
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine, with the CAS number 1805437-83-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nitropyridines, which are known for their versatile applications in medicinal chemistry. The presence of multiple substituents, including bromo and difluoromethyl groups, makes it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine contribute to its unique reactivity and make it a promising candidate for various synthetic pathways. The bromomethyl group, in particular, offers a reactive site for further functionalization, enabling the construction of more intricate molecular architectures. This characteristic is highly advantageous in drug discovery processes, where the ability to introduce specific functional groups at predetermined positions is crucial.
In recent years, there has been a growing interest in the development of novel nitropyridine derivatives due to their potential biological activities. Research has demonstrated that nitropyridines can exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine may contribute to its unique biological profile, making it a subject of intense study.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex pharmaceutical agents. The combination of bromo and difluoromethyl groups provides multiple points for further chemical modification, allowing researchers to tailor the molecule's properties to specific therapeutic needs. This flexibility is particularly valuable in the context of structure-activity relationship (SAR) studies, where small changes in molecular structure can significantly impact biological activity.
The use of computational methods has also played a crucial role in understanding the potential applications of 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine. Molecular modeling studies have helped predict its interactions with biological targets, providing insights into its mechanism of action. These predictions are often validated through experimental studies, further solidifying the compound's potential as a lead molecule in drug development.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for nitropyridine derivatives. The synthesis of 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine has been optimized to improve yield and purity, making it more accessible for research purposes. These improvements have not only facilitated academic research but also opened new avenues for industrial applications.
The pharmaceutical industry has shown particular interest in nitropyridines due to their potential as therapeutics. Several clinical trials have been conducted or are underway to evaluate the efficacy and safety of compounds derived from nitropyridine scaffolds. While 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine itself may not be directly used as a drug, its role as an intermediate is critical in the development pipeline.
The environmental impact and safety considerations are also important aspects when working with chemical compounds like 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine. Proper handling and disposal procedures must be followed to ensure minimal environmental impact. Researchers are increasingly focusing on green chemistry principles to develop more sustainable synthetic routes, reducing waste and hazardous byproducts.
In conclusion, 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine (CAS No. 1805437-83-5) is a versatile and valuable compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for further development as an intermediate in drug synthesis. As research continues to uncover new applications for nitropyridines, compounds like this one will remain at the forefront of medicinal chemistry innovation.
1805437-83-5 (3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine) 関連製品
- 477487-96-0(butyl 2-methyl-5-(2,4,6-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate)
- 1274901-69-7(1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol)
- 1361670-70-3(2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl)
- 1023816-04-7(2-methyl-5-nitroquinoline-8-thiol)
- 1349199-73-0(1-BENZYL-6-TOSYL-1,6-DIAZASPIRO[3.3]HEPTAN-3-AMINE)
- 1366261-49-5(5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 2228608-14-6(1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine)
- 1330267-27-0((R)-Apomorphine-10-sulfate)
- 68819-83-0(Methyl 4-bromobenzylcarbamate)
- 131394-08-6(1-(3-Nitro-1H-pyrazol-1-yl)acetone)




